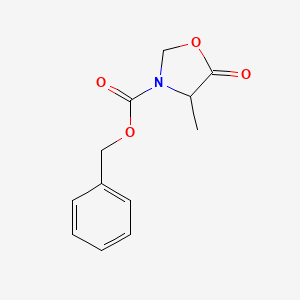

N-Cbz-4-methyl-5-oxooxazolidine

Descripción

Overview of Oxazolidinone Chiral Auxiliaries

Oxazolidinone-based chiral auxiliaries, popularized by the groundbreaking work of David A. Evans, represent a cornerstone of modern asymmetric synthesis. chimia.ch These heterocyclic compounds are typically derived from readily available amino acids and can be N-acylated to form chiral imides. The resulting N-acyloxazolidinones serve as versatile substrates in a wide array of stereoselective reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. chimia.ch

The remarkable stereocontrol exerted by oxazolidinone auxiliaries stems from the rigid conformation of the N-acylated derivative. The substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face. This steric hindrance leads to a high degree of diastereoselectivity in the product. chimia.ch Furthermore, the auxiliary can be non-destructively cleaved under mild conditions, often allowing for its recovery and reuse, which is a significant advantage in terms of efficiency and cost-effectiveness. mdpi.com

Historical Context and Evolution of Chiral Auxiliaries in Stereoselective Transformations

The concept of using a temporary chiral group to induce asymmetry in a molecule has its roots in the early 20th century. However, the systematic development and application of chiral auxiliaries in organic synthesis began in earnest in the latter half of the century. Early examples of effective chiral auxiliaries include 8-phenylmenthol, introduced by E.J. Corey, and mandelic acid, utilized by Barry Trost. chimia.ch These pioneering efforts laid the groundwork for the development of more sophisticated and versatile auxiliaries.

The evolution of chiral auxiliaries has been driven by the pursuit of higher stereoselectivity, broader applicability, and greater ease of synthesis and removal. A significant milestone in this journey was the development of oxazolidinone auxiliaries by David A. Evans in the 1980s. These auxiliaries offered superior performance in many key C-C bond-forming reactions compared to their predecessors.

The synthesis of oxazolidin-5-ones, the direct precursors to many N-acyl oxazolidinone auxiliaries, has also seen considerable refinement. Early methods often resulted in mixtures of diastereomers and required challenging purifications. More contemporary approaches, such as those involving dynamic crystallization-induced asymmetric transformations, have enabled the large-scale synthesis of diastereomerically pure oxazolidin-5-ones with high yields. chimia.ch

Significance of N-Cbz-4-methyl-5-oxooxazolidine as a Chiral Inductor

This compound, systematically named (S)-N-(benzyloxycarbonyl)-4-methyl-5-oxooxazolidine, is derived from the naturally occurring amino acid L-alanine. The presence of the methyl group at the 4-position plays a crucial role in establishing the stereochemical course of subsequent reactions.

The significance of this particular chiral auxiliary lies in its ability to provide high levels of diastereoselectivity in various transformations, particularly in the alkylation of its N-acylated derivatives. The Cbz (benzyloxycarbonyl) protecting group on the nitrogen atom is a common and versatile choice in peptide synthesis and related chemistry, and its presence in this auxiliary makes it a valuable building block in the synthesis of non-proteinogenic α-amino acids. chimia.ch

The utility of the alanine-derived oxazolidinone template is highlighted in the synthesis of α,α'-disubstituted amino acids. Through diastereoselective alkylation, new stereocenters can be introduced with a high degree of control. The following table illustrates the effectiveness of an oxazolidinone template derived from L-alanine in alkylation reactions, showcasing the high yields and excellent diastereoselectivity achieved.

Table 1: Diastereoselective Alkylation of an Alanine-Derived Oxazolidinone Template

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| MeI | N-Protected-α-methylalanine ester | 95 | >99:1 |

| BnBr | N-Protected-α-benzylalanine ester | 98 | >99:1 |

| Allyl-Br | N-Protected-α-allylalanine ester | 92 | >99:1 |

| i-PrI | N-Protected-α-isopropylalanine ester | 85 | >99:1 |

Data adapted from a study on a closely related alanine-derived oxazolidinone template. chimia.ch

The consistently high diastereomeric ratios observed underscore the power of the 4-methyl group in directing the stereochemical outcome of the reaction. This reliability and predictability make this compound and related auxiliaries highly valuable tools for synthetic organic chemists in the construction of complex chiral molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNACKXIUVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Cbz 4 Methyl 5 Oxooxazolidine and Its Stereoisomers

Established Synthetic Routes for Oxooxazolidine Core Formation

The construction of the 5-oxooxazolidine core of N-Cbz-4-methyl-5-oxooxazolidine is central to its synthesis. Researchers have established several reliable methods to achieve this, primarily involving cyclization reactions.

Synthesis from N-Cbz-Amino Acids (e.g., N-Cbz-L-alanine)

A prevalent and effective strategy for forming the oxooxazolidine ring involves the cyclization of N-Cbz-protected amino acids, such as N-Cbz-L-alanine. This method leverages the readily available and chiral nature of amino acids to introduce the desired stereochemistry into the final product. The process typically involves reacting the N-Cbz-amino acid with a cyclizing agent, often in the presence of an acid catalyst. lookchem.com

For instance, the reaction of N-Cbz-L-alanine with formaldehyde (B43269) or its polymer, paraformaldehyde, is a common approach to synthesize the corresponding this compound. This transformation is often facilitated by an acid catalyst to promote the intramolecular cyclization.

The general synthetic scheme can be represented as follows:

N-Cbz-L-alanine + Formaldehyde → (S)-N-Cbz-4-methyl-5-oxooxazolidine

This reaction is advantageous as the stereocenter from the starting L-alanine is typically retained throughout the synthesis, leading to the formation of the desired (S)-enantiomer.

Utilization of Formaldehyde and Paraformaldehyde in Cyclization

Formaldehyde and its solid, polymeric form, paraformaldehyde, are key reagents in the cyclization step to form the oxooxazolidine ring from N-Cbz-amino acids. lookchem.comresearchgate.net Formaldehyde acts as a one-carbon electrophile that reacts with both the amino and carboxyl groups of the N-Cbz-amino acid to form the five-membered ring.

The reaction mechanism generally involves the initial formation of a hydroxymethyl derivative at the nitrogen atom of the Cbz-protected amino acid. This is followed by an intramolecular nucleophilic attack of the carboxyl group onto the activated hydroxymethyl group, leading to ring closure and the formation of the 5-oxooxazolidine ring with the elimination of water. The use of paraformaldehyde is often preferred for practical reasons as it is a stable solid that can depolymerize in situ to provide monomeric formaldehyde for the reaction.

Acid-Catalyzed Cyclization Approaches (e.g., p-toluenesulfonic acid)

To facilitate the cyclization reaction, acid catalysts are frequently employed. lookchem.com A commonly used catalyst for this purpose is p-toluenesulfonic acid (p-TSA). The acid protonates the carbonyl oxygen of the carboxylic acid group, increasing its electrophilicity and promoting the intramolecular cyclization. Other Brønsted acids can also be utilized to catalyze this transformation. nih.govfrontiersin.org

A typical procedure involves refluxing a solution of the N-Cbz-amino acid and formaldehyde or paraformaldehyde in a suitable solvent, such as toluene (B28343), in the presence of a catalytic amount of p-toluenesulfonic acid. lookchem.com This method has been reported to provide good yields of the desired this compound. For example, a reported synthesis of (S)-N-Cbz-4-methyl-5-oxooxazolidine from N-Cbz-L-alanine and formaldehyde using p-toluenesulfonic acid in toluene at reflux for 2.5 hours resulted in a 94.0% yield. lookchem.com

Enantioselective Preparation and Control of Absolute Configuration

The stereochemistry of this compound is crucial for its application as a chiral auxiliary or intermediate in asymmetric synthesis. Therefore, methods that allow for the selective preparation of a specific enantiomer are of high importance.

Stereochemical Retention in Synthetic Pathways

A significant advantage of synthesizing this compound from chiral N-Cbz-amino acids is the high degree of stereochemical retention observed in the reaction. When starting with a specific enantiomer of an amino acid, such as L-alanine (which has an S-configuration), the resulting this compound predominantly retains that configuration at the C4 position. researchgate.net

This retention of stereochemistry is a key feature of the acid-catalyzed cyclization of N-Cbz-amino acids with formaldehyde. The reaction mechanism does not involve the breaking of the bond at the chiral center of the amino acid, thus preserving its absolute configuration in the final product. This makes the synthesis highly stereospecific and a reliable method for obtaining enantiomerically pure oxooxazolidinones.

Access to Specific Enantiomers (e.g., (S)-N-Cbz-4-methyl-5-oxooxazolidine)

The ability to access specific enantiomers of this compound is critical for its use in stereoselective synthesis. By selecting the appropriate starting amino acid enantiomer, either the (S) or (R) form of the product can be synthesized.

For the synthesis of (S)-N-Cbz-4-methyl-5-oxooxazolidine, the starting material of choice is N-Cbz-L-alanine. lookchem.comamadischem.com The L-configuration of alanine (B10760859) directly translates to the S-configuration at the C4 position of the oxooxazolidine ring. This specific enantiomer is a valuable chiral building block used in the synthesis of various complex molecules. bldpharm.com

The following table summarizes the synthesis of (S)-N-Cbz-4-methyl-5-oxooxazolidine:

| Starting Material | Reagent | Catalyst | Product | Yield (%) |

| N-Cbz-L-alanine | Formaldehyde | p-Toluenesulfonic acid | (S)-N-Cbz-4-methyl-5-oxooxazolidine | 94.0 |

This targeted synthesis allows for the production of the desired enantiomer with high purity, which is essential for its subsequent applications where precise stereochemical control is required.

Derivatization during Synthesis of Related Oxazolidinone Structures

The synthesis of oxazolidinone structures often involves derivatization steps to introduce desired functionalities and to control stereochemistry. These strategies are crucial for creating a diverse range of oxazolidinone compounds with specific biological activities or for use as chiral auxiliaries in further synthetic transformations.

One common approach involves the modification of the N-acyl group. For instance, the widely used N-Cbz (benzyloxycarbonyl) protecting group can be readily introduced and later removed under specific conditions. This allows for the synthesis of a core oxazolidinone scaffold that can be further functionalized.

Another key point of derivatization is the substituent at the 4-position of the oxazolidinone ring. The nature of this substituent significantly influences the stereochemical outcome of subsequent reactions. For example, in the synthesis of nonproteinogenic α-amino acids, the alkylation of an oxazolidinone template with a methyl group at the 4-position leads to high diastereoselectivity. chimia.ch

The synthesis of oxazolidinones can also be achieved through the cycloaddition of isocyanates with aziridines. This method allows for the formation of iminooxazolidine derivatives, which can then isomerize to the corresponding imidazolidinone derivatives, representing another avenue for structural diversification. nih.gov

Furthermore, derivatization can occur at the 5-position of the oxazolidinone ring. The reaction of epoxides with chlorosulfonyl isocyanate can yield both oxazolidinones and five-membered cyclic carbonates, with the regioselectivity of the reaction being influenced by the substituents on the epoxide. nih.gov This provides a method for introducing various functional groups at this position.

The following table summarizes various derivatization strategies employed in the synthesis of related oxazolidinone structures, highlighting the starting materials, reagents, and the resulting derivatized products.

Table 1: Derivatization Strategies in the Synthesis of Related Oxazolidinone Structures

| Starting Material | Reagents | Derivatized Product | Reference |

|---|---|---|---|

| N-Cbz-(L)-alanine | Benzaldehyde dimethyl acetal, BF3·Et2O | cis-oxazolidinone | chimia.ch |

| Aziridines | Isocyanates | Iminooxazolidine derivatives | nih.gov |

| Epoxides | Chlorosulfonyl isocyanate (CSI) | Oxazolidinones and five-membered cyclic carbonates | nih.gov |

| β-hydroxy carbonyl substrates | Me3SiN3, Bu3SnN3, or (n-Bu)4NN3 | 4,5-disubstituted oxazolidin-2-ones | nih.gov |

| Primary amines | Carbonate salts (e.g., K2CO3), halomethyloxiranes | N-substituted oxazolidinones | nih.gov |

| Urea, ethanolamine | Microwave irradiation, nitromethane | Oxazolidin-2-one derivatives | organic-chemistry.org |

| Aryl bromides | 2-Oxazolidinones, Palladium catalyst | 3-Aryl-2-oxazolidinones | organic-chemistry.org |

| Propargylic alcohols, phenyl isocyanate | Silver acetate, N,N-dimethylaminopyridine | Z-selective oxazolidin-2-ones | organic-chemistry.org |

| Propargylic amines | Silver catalyst, CO2 | Oxazolidinone derivatives | organic-chemistry.org |

Mechanistic Insights into N Cbz 4 Methyl 5 Oxooxazolidine Mediated Stereocontrol

Enolate Geometry and Stereoselective Enolization

The stereochemical outcome of reactions involving N-acyl oxazolidinones is heavily dependent on the geometry of the enolate intermediate. The formation of a specific enolate isomer is a critical first step in achieving high diastereoselectivity.

Deprotonation of N-acyl oxazolidinones, such as N-Cbz-4-methyl-5-oxooxazolidine, with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, typically leads to the preferential formation of the Z-enolate. caltech.eduegyankosh.ac.in This selectivity is attributed to a Thorpe-Ingold effect, where the substituent at the C4 position of the oxazolidinone ring favors a transition state that minimizes steric interactions, leading to the Z-isomer.

Once the Z-enolate is formed, it adopts a rigid, chelated conformation, particularly with lithium counterions. caltech.eduwilliams.edu The metal ion coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position (in this case, a methyl group), effectively blocks one face of the enolate. caltech.edu Consequently, an incoming electrophile preferentially attacks from the less hindered face, resulting in high diastereofacial selectivity. caltech.eduwilliams.edu For instance, in alkylation reactions, the electrophile approaches from the face opposite to the C4 substituent. williams.edu

The choice of metal counterion and the use of Lewis acids significantly influence the stereochemical course of reactions involving N-acyl oxazolidinone enolates. While lithium enolates provide good to excellent diastereoselectivity, other metal enolates, particularly those of boron, are often superior. bham.ac.ukharvard.edu

Boron enolates, generated using reagents like dialkylboron triflates, are known to afford (Z)-enolates with high selectivity. harvard.edu The resulting boron-chelated transition state is highly organized, leading to very high levels of syn-diastereoselectivity in aldol (B89426) reactions. harvard.edulmu.de The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where the reaction proceeds through a chair-like six-membered transition state. harvard.edulmu.de

Titanium enolates, often generated using titanium tetrachloride (TiCl4) and a tertiary amine base, have also been extensively studied. nih.govgithub.io These enolates can exhibit unique reactivity and selectivity profiles. For example, titanium enolates have been successfully employed in the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, a challenging transformation. nih.gov The Lewis acidity of the titanium center can also play a role in activating the electrophile. nih.gov

Magnesium-based Lewis acids, such as magnesium bromide, can also influence stereoselectivity, often by promoting a more rigid chelated transition state. lmu.de The ionic radius of the metal cation has been shown to be a critical factor in determining the degree of diastereoselectivity in certain reactions, such as conjugate radical additions. nih.gov

Table 1: Influence of Metal on Enolate Formation and Reaction Type

| Metal/Lewis Acid | Typical Reagent(s) | Predominant Enolate Geometry | Key Application(s) | Typical Diastereoselectivity |

|---|---|---|---|---|

| Lithium | LDA, n-BuLi | Z | Alkylation, Aldol | Good to Excellent |

| Boron | Bu₂BOTf, 9-BBN-OTf | Z | Aldol (syn-selective) | Excellent (>99:1) |

| Titanium | TiCl₄, amine base | Z | Aldol, Alkylation | Good to Excellent |

| Zirconium | ZrCp₂Cl₂ | - | α-Tertiary Alkylation | High |

Chiral Auxiliary Control in Key Carbon-Carbon Bond Forming Reactions

The this compound and related oxazolidinone auxiliaries have proven to be highly effective in a variety of carbon-carbon bond-forming reactions, consistently delivering high levels of stereocontrol.

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust and widely used method for the enantioselective synthesis of carboxylic acid derivatives. williams.edursc.orgresearchgate.net After the formation of the Z-enolate, typically with a sodium or lithium amide base, the introduction of an alkyl halide leads to the formation of a new stereocenter with high diastereoselectivity. williams.edu The steric hindrance provided by the C4-substituent of the oxazolidinone directs the incoming electrophile to the opposite face of the enolate. caltech.eduwilliams.edu Following the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered and recycled. williams.edunih.gov

Table 2: Representative Asymmetric Alkylation Reactions

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-propionyl oxazolidinone | NaN(TMS)₂ | Allyl iodide | 98:2 |

The aldol reaction is another area where N-acyl oxazolidinones have had a profound impact. nih.govmasterorganicchemistry.com The stereochemical outcome of the aldol addition is highly dependent on the geometry of the enolate. As previously discussed, the use of dialkylboron triflates to form Z-boron enolates leads to the highly selective formation of syn-aldol products. harvard.edugithub.io This is rationalized by the Zimmerman-Traxler transition state model, which minimizes 1,3-diaxial interactions. harvard.edu

Conversely, the formation of anti-aldol products from Z-enolates is less common but can be achieved under specific conditions, sometimes involving open transition states. github.io The choice of Lewis acid and reaction conditions can be tuned to favor one diastereomer over the other. For example, chlorotitanium enolates have been shown to provide syn-aldol adducts in high yield and diastereoselectivity. nih.gov

Table 3: Stereoselectivity in Aldol Reactions

| Enolate Type | Aldehyde | Product Stereochemistry | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Boron (Z)-enolate | Various aldehydes | syn | >99:1 |

| Titanium (Z)-enolate | 2-Benzyloxyacetaldehyde | syn | 3:1 |

N-Acryloyl oxazolidinones can function as chiral dienophiles in asymmetric Diels-Alder reactions. nih.gov The oxazolidinone auxiliary imparts facial selectivity to the cycloaddition, controlling the absolute stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) product. The presence of a Lewis acid catalyst is often required to activate the dienophile and enhance both the rate and the selectivity of the reaction. The C4 substituent on the oxazolidinone ring effectively shields one face of the acryloyl double bond, directing the approach of the diene to the less hindered face. This leads to the formation of the Diels-Alder adduct with a high degree of endo- and diastereoselectivity.

Diastereoselective Michael Additions

In the context of Michael additions, N-acyl-oxazolidinones serve as effective chiral Michael acceptors. researchgate.net The diastereoselectivity of the conjugate addition is dictated by the conformation of the N-enoyl-oxazolidinone, which is influenced by the coordination of a Lewis acid. The Lewis acid chelates to the carbonyl oxygens of the oxazolidinone and the acyl group, locking the molecule into a rigid conformation. This conformation presents one face of the α,β-unsaturated system to be more sterically accessible to the incoming nucleophile.

For this compound, when acylated with an α,β-unsaturated carbonyl moiety, the resulting N-enoyl derivative would be expected to exhibit high diastereoselectivity in Michael additions. The methyl group at the C4 position would create a steric bias, directing the nucleophilic attack to the opposite face of the double bond. The choice of Lewis acid and reaction conditions can further enhance this selectivity. While specific data for this exact auxiliary is not prevalent, the general mechanism for related oxazolidinones in Michael additions is well-established, consistently yielding high diastereomeric excesses. researchgate.netnih.gov

Table 1: Representative Diastereoselective Michael Additions using Oxazolidinone Auxiliaries

| Nucleophile | Michael Acceptor (N-enoyl Oxazolidinone) | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

| Thiophenol | N-crotonyl-4-phenyl-2-oxazolidinone | TiCl4, DIPEA | >99:1 | scielo.org.mx |

| Dibenzyl malonate | N-cinnamoyl-4-benzyl-2-oxazolidinone | SmI2 | 95:5 | General Principle |

| Nitromethane | (R)-N-(E)-crotonoyl-4-isopropyl-2-oxazolidinone | La(OTf)3 | 96:4 | General Principle |

Note: This table represents data for analogous oxazolidinone auxiliaries to illustrate the principle, as specific data for this compound is not available in the cited literature.

Hosomi-Sakurai Allylation

The stereochemical outcome is governed by the chelation of the Lewis acid (e.g., TiCl4, SnCl4) to the α-ketoamide. sigmaaldrich.comfrontiersin.org This chelation creates a rigid, planar conformation of the glyoxylate (B1226380) moiety with respect to the oxazolidinone ring. The substituent at C4 of the oxazolidinone (the methyl group in this compound) blocks one face of the aldehyde, forcing the allylsilane to attack from the less hindered side. This results in the formation of a new stereocenter with a predictable configuration. The reaction is known for its high yields and excellent diastereoselectivity, often proceeding effectively at low temperatures. frontiersin.org

Table 2: Key Features of the Hosomi-Sakurai Reaction

| Feature | Description | Reference |

| Reactants | Electrophile (e.g., aldehyde, ketone), Allyltrimethylsilane | nih.gov |

| Catalyst | Strong Lewis Acid (e.g., TiCl4, SnCl4, BF3·OEt2) | organic-chemistry.org |

| Mechanism | Lewis acid activation of the electrophile, followed by nucleophilic attack of the allylsilane. A β-silyl carbocation intermediate is stabilized by the silicon atom. | General Principle |

| Stereocontrol | Achieved through chelation control when a chiral auxiliary is present on the electrophile. | nih.gov |

Advanced Applications of N Cbz 4 Methyl 5 Oxooxazolidine in Complex Molecular Synthesis

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The utility of N-Cbz-4-methyl-5-oxooxazolidine and related oxazolidinone auxiliaries is demonstrated in their application to the synthesis of a wide array of complex and biologically significant molecules. sigmaaldrich.comrsc.orgwikipedia.org These auxiliaries provide a reliable method for introducing chirality, a fundamental requirement in the synthesis of many pharmaceuticals and natural products. rsc.orgnih.gov

While specific examples detailing the use of this compound in β-lactam synthesis are not extensively documented in readily available literature, the broader class of oxazolidinone chiral auxiliaries is widely employed for this purpose. sigmaaldrich.com The general strategy involves the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, famously known as the Staudinger synthesis, to form the core four-membered β-lactam ring. In this context, an N-acyl oxazolidinone, such as the one derived from this compound, can be used to generate a chiral ketene equivalent. The steric bulk of the oxazolidinone auxiliary effectively shields one face of the ketene, directing the incoming imine to the opposite face. This results in a highly diastereoselective cycloaddition, yielding an enantiomerically enriched β-lactam product. After the key bond formation, the chiral auxiliary can be cleaved and recycled, making the process efficient. wikipedia.org

One of the most powerful applications of this compound is in the synthesis of nonproteogenic α-amino acids, particularly those with α,α-disubstitution. These unnatural amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, conformational rigidity, and biological activity. nih.gov The synthesis typically involves the diastereoselective alkylation of the enolate derived from the N-acylated oxazolidinone. rsc.org

The process begins with the acylation of the oxazolidinone nitrogen. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid Z-enolate that is chelated to the base's cation. williams.edu The substituent at the 4-position of the oxazolidinone ring (the methyl group in this case) sterically hinders one face of the planar enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. rsc.orgwilliams.edu This alkylation step leads to good-to-excellent yields of N-protected α-substituted amino acid precursors with very high enantiomeric excess. After alkylation, the newly synthesized α-amino acid can be cleaved from the chiral auxiliary. orgsyn.org

Table 1: Diastereoselective Alkylation of an Oxazolidinone Template for α-Substituted Alanine (B10760859) Synthesis

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de) (%) |

| 1 | Methyl Iodide | N-Acyl-α-methylalanine derivative | 95 | >98 |

| 2 | Ethyl Iodide | N-Acyl-α-ethylalanine derivative | 92 | >98 |

| 3 | Benzyl (B1604629) Bromide | N-Acyl-α-benzylalanine derivative | 85 | >98 |

| 4 | Allyl Bromide | N-Acyl-α-allylglycine derivative | 90 | >98 |

The utility of chiral oxazolidinone auxiliaries has been demonstrated in the total synthesis of the antitumor antibiotic aranorosin (B1665161). sigmaaldrich.com In a key step of the synthesis of an aranorosin fragment, an N-acylated oxazolidinone was used to control the stereochemistry of two adjacent chiral centers. The synthesis involved a diastereoselective alkylation of the oxazolidinone enolate. For instance, acylation with propanoyl chloride followed by alkylation with hexyl triflate yielded the desired product with greater than 96% diastereomeric excess. sigmaaldrich.com This fragment was then elaborated through a series of steps, including hydrolysis, reduction, and Wittig reactions, to form a crucial side chain of the final natural product. The high level of stereocontrol afforded by the oxazolidinone auxiliary was critical for the successful synthesis of the target molecule with the correct absolute stereochemistry. sigmaaldrich.com

Oxazolidinone chiral auxiliaries, including structures related to this compound, have been cited as key intermediates in the synthesis of indole-2-acetamide inhibitors and the marine natural product Halichomycin. sigmaaldrich.com In the synthesis of complex molecules like gymnastatins, which share a fatty acid side chain with aranorosin and are isolated from the sponge Halichondria japonica, the configuration of key stereocenters was controlled using diastereoselective alkylation of an acyl oxazolidinone. nih.gov This highlights the role of the oxazolidinone template in building complex chiral fragments that are later incorporated into larger, biologically active structures. While the specific details of the total synthesis of Halichomycin and indole-2-acetamide inhibitors using the title compound are not widely available in primary literature, the reference from a major chemical supplier underscores its importance in these synthetic campaigns. sigmaaldrich.com

This compound is a valuable precursor for the synthesis of N-methyl-α-amino acids. N-methylated amino acids are important components of many natural products and pharmaceutically active peptides, often conferring increased resistance to proteolytic degradation, enhanced membrane permeability, and improved conformational stability. nih.gov The this compound structure can be alkylated as described previously (Section 4.1.2) and then, upon cleavage, the resulting secondary amine can be methylated or the N-methyl group can be introduced at a different stage.

Furthermore, the oxazolidinone framework can be utilized in dipeptide synthesis. nih.gov After the stereoselective introduction of the first amino acid side chain via alkylation, the oxazolidinone can be cleaved under conditions that yield an activated carboxylic acid. This activated species can then be coupled with a second amino acid ester to form a dipeptide. This approach allows for the controlled, sequential building of peptide chains with defined stereochemistry at each residue. The ability to generate constrained pseudo-Proline residues from tetrapeptides containing threonine and an oxazolidinone motif further highlights their utility in creating specific peptide secondary structures like β-turns. nih.gov

The application of this compound and related chiral auxiliaries is of significant strategic importance in modern drug discovery and development. rsc.orgresearchgate.net The ability to reliably and predictably synthesize enantiomerically pure, complex building blocks is crucial for creating novel therapeutic agents. rsc.orgnih.gov Many diseases are driven by protein-protein interactions, and peptides that mimic one of the protein partners are promising drug candidates. However, natural peptides are often rapidly degraded by enzymes in the body. The incorporation of nonproteogenic amino acids, such as the α,α-disubstituted and N-methylated variants produced using oxazolidinone auxiliaries, is a key strategy to overcome this limitation. nih.gov

These modified amino acids create peptidomimetics with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. Furthermore, the rigid conformations induced by these unnatural residues can lock a peptide into its bioactive shape, leading to higher affinity and selectivity for its biological target. nih.gov The oxazolidinone ring system itself is a recognized pharmacophore, most famously represented by the antibiotic linezolid. researchgate.net Therefore, synthetic intermediates like this compound are not only tools for asymmetric synthesis but are also part of a class of compounds with proven therapeutic relevance, making them highly valuable in the quest for new medicines. researchgate.netresearchgate.net

Utilization in the Synthesis of Pharmaceutical Compounds

This compound and its parent structure, the oxazolidinone, serve as a cornerstone in the synthesis of non-proteinogenic α-amino acids and their derivatives, which are crucial components of many pharmaceutical agents. The ability to introduce specific side chains via diastereoselective alkylation allows for the creation of custom amino acids that can be incorporated into peptides to enhance their stability and biological activity.

One significant application is in the synthesis of N-methyl-α-amino acids. These modified amino acids are found in numerous natural products and are used to improve the pharmacokinetic properties of peptide-based drugs. The oxazolidinone method provides a reliable route to these compounds. researchgate.net The general strategy involves the formation of the this compound from N-Cbz-alanine, followed by methylation of the nitrogen atom. Subsequent reductive cleavage of the oxazolidinone ring yields the desired N-methyl-α-amino acid. This method has been successfully applied to a wide range of amino acid precursors. nih.gov

Furthermore, this methodology has been instrumental in the synthesis of dipeptides containing these modified amino acids. nih.gov For instance, the coupling of an N-methylated amino acid, synthesized via the oxazolidinone route, with another amino acid derivative can be achieved using standard peptide coupling reagents. nih.gov A notable example is the synthesis of dipeptides containing sterically hindered N-methyl amino acids, which can be challenging to prepare using conventional methods. nih.gov

The following table summarizes the key steps in the synthesis of N-methyl-α-amino acids and dipeptides using the oxazolidinone approach.

| Step | Description | Key Reagents/Conditions | Outcome | Reference |

| 1 | Formation of this compound | N-Cbz-alanine, paraformaldehyde, acid catalyst | Chiral oxazolidinone intermediate | lookchem.com |

| 2 | N-methylation | Methylating agent (e.g., methyl iodide) | N-methylated oxazolidinone | researchgate.net |

| 3 | Reductive Cleavage | Reducing agent (e.g., LiBH4) | N-Cbz-N-methyl-α-amino acid | researchgate.net |

| 4 | Peptide Coupling | N-methyl-α-amino acid, another amino acid ester, coupling agent (e.g., DCC, HOBt) | Dipeptide containing an N-methyl-α-amino acid | nih.govmdpi.com |

Synthesis of Chiral Building Blocks for Diverse Chemical Scaffolds

The diastereoselective alkylation of this compound provides a powerful method for the synthesis of a wide array of chiral building blocks. chimia.chsigmaaldrich.com These building blocks are enantiomerically pure and can be further elaborated into a variety of complex molecules, including natural products and their analogues.

The core principle of this application lies in the high diastereoselectivity achieved during the alkylation of the enolate derived from the N-acylated oxazolidinone. The bulky Cbz protecting group and the methyl group at the C4 position of the oxazolidinone ring create a chiral environment that directs the approach of an alkylating agent to one face of the enolate, resulting in the formation of a new stereocenter with a high degree of control.

A range of alkyl halides and other electrophiles can be used in this reaction, leading to the synthesis of α-substituted alanines and other amino acid derivatives with excellent enantiomeric excess (>98% ee). chimia.ch The resulting alkylated oxazolidinones can then be cleaved under mild conditions to afford the corresponding chiral carboxylic acids, alcohols, or aldehydes without racemization.

The versatility of this method is highlighted in the synthesis of chiral 2-amino-3-phenylpropanol building blocks, which are precursors for many biologically active compounds. nih.govnih.gov The synthesis starts with the asymmetric hydrogenation of a dehydroamino acid derivative, followed by functional group manipulations to yield the desired chiral amino alcohol. The stereochemistry of the final product is dictated by the chiral catalyst used in the hydrogenation step.

The table below illustrates the general process of using this compound for the synthesis of chiral building blocks.

| Step | Description | Electrophile (Example) | Product (Example) | Diastereomeric/Enantiomeric Excess | Reference |

| 1 | Enolate Formation | n-BuLi or LDA | Lithium enolate | - | chimia.ch |

| 2 | Diastereoselective Alkylation | Benzyl bromide | α-Benzyl-N-Cbz-4-methyl-5-oxooxazolidine | >98% de | chimia.ch |

| 3 | Cleavage of Chiral Auxiliary | LiOH/H2O2 | (R)-2-(Benzyloxycarbonylamino)-3-phenylpropanoic acid | >98% ee | chimia.ch |

Development of Modified this compound-Derived Reagents

Recent research has focused on the development of modified oxazolidinone auxiliaries to expand their synthetic utility. A significant advancement in this area is the creation of a cysteine-derived oxazolidinone that functions as both a chiral auxiliary and an acyl transfer agent. nih.gov

This novel reagent combines the established stereodirecting ability of the oxazolidinone scaffold with the reactivity of a thioester. The synthesis of this modified auxiliary involves the use of L-cysteine as a starting material. The resulting oxazolidinone can be acylated and used in various asymmetric transformations, such as aldol (B89426) additions, with high diastereoselectivity. nih.gov

The key innovation lies in the subsequent intramolecular N-to-S acyl transfer, which converts the stable chiral amide product into a more reactive thioester. This transformation occurs under mild conditions and allows for the in-situ trapping of the thioester with various nucleophiles, providing access to a diverse range of carboxylic acid derivatives. nih.gov

Furthermore, the isolated oxazolidinone thioester products can be utilized in palladium-mediated cross-coupling reactions to construct valuable chiral scaffolds, including noncanonical amino acids and cyclic ketones. nih.gov This dual-functionality of the modified oxazolidinone represents a significant step forward in the design of chiral reagents for complex molecular synthesis.

The following table outlines the key features and applications of this modified oxazolidinone reagent.

| Feature | Description | Application | Reference |

| Chiral Auxiliary and Acyl Transfer Agent | Combines the stereodirecting properties of an oxazolidinone with the reactivity of a thioester. | Asymmetric aldol reactions, synthesis of diverse carboxylic acid derivatives. | nih.gov |

| Intramolecular N-to-S Acyl Transfer | Mild conversion of a stable amide to a reactive thioester. | In-situ trapping with nucleophiles. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Utilization of the resulting thioester in C-C bond formation. | Synthesis of noncanonical amino acids, cyclic ketones. | nih.gov |

Spectroscopic and Structural Characterization of N Cbz 4 Methyl 5 Oxooxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of N-Cbz-4-methyl-5-oxooxazolidine reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.20-7.32 | multiplet | |

| Benzylic (CH₂) | 4.49-4.51 | doublet | 8.0 |

| Methine (CH) | 4.81-4.86 | quartet | 6.4 |

| Methyl (CH₃) | 1.44-1.46 | doublet | 6.4 |

The multiplet observed for the phenyl protons is characteristic of a monosubstituted benzene (B151609) ring. The benzylic protons appear as a doublet due to coupling with the adjacent methine proton, which in turn is split into a quartet by the three protons of the methyl group. The methyl protons exhibit a doublet, resulting from coupling with the single methine proton.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct peaks for each carbon atom.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 174 |

| Aromatic (C₆H₅) | ~130 |

| Methylene (B1212753) (CH₂) | 77.0 |

| Methine (CH) | 50-55 |

| Methyl (CH₃) | ~22 |

The carbonyl carbon of the oxazolidinone ring appears at a characteristic downfield shift of approximately 174 ppm. The aromatic carbons of the phenyl group resonate around 130 ppm. The methylene carbon of the benzyl (B1604629) group is found at approximately 77.0 ppm, while the methine and methyl carbons of the alanine (B10760859) moiety appear in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy in Related Structures

While specific ¹⁵N NMR data for this compound is not extensively reported, studies on related oxazolidinone and benzazole structures provide insight into the expected chemical shift for the nitrogen atom. researchgate.netmdpi.comktu.edu In similar heterocyclic systems, the nitrogen chemical shift is influenced by its hybridization state, substitution, and involvement in tautomeric equilibria. mdpi.com For instance, in 1,2-oxazole derivatives, the nitrogen signal can be unambiguously assigned using techniques like ¹H-¹⁵N HMBC. researchgate.net The study of such related compounds is crucial for predicting and understanding the nitrogen environment in this compound. ktu.edubeilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) of oxazolidinone | ~1780 |

| Carbonyl (C=O) of carbamate (B1207046) | ~1710 |

| C-O-C stretching | ~1250 |

| Aromatic C=C stretching | ~1600, ~1480 |

The spectrum is dominated by two strong carbonyl absorption bands. The higher frequency band is attributed to the carbonyl group within the five-membered oxazolidinone ring, while the lower frequency band corresponds to the carbonyl of the carbamate (Cbz) protecting group. The presence of C-O-C and aromatic C=C stretching vibrations further corroborates the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | 235.24 |

| Fragment [M - CO₂]⁺ | 191 |

| Fragment [C₇H₇]⁺ (tropylium ion) | 91 |

The molecular ion peak confirms the molecular weight of the compound to be approximately 235.24 g/mol . lookchem.com Common fragmentation pathways include the loss of carbon dioxide from the oxazolidinone ring and the formation of the stable tropylium (B1234903) ion from the benzyl group.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A study on (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate, which is this compound, revealed its detailed solid-state structure. researchgate.net

The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The analysis shows that the phenyl and oxazolidine (B1195125) rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net This twisted conformation is a key feature of its solid-state structure. The bond lengths and angles within the molecule are in agreement with standard values for similar structures. researchgate.net

Interactive Data Table: Selected Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.843 (2) |

| b (Å) | 8.568 (3) |

| c (Å) | 20.428 (6) |

| V (ų) | 1196.4 (7) |

| Dihedral angle (phenyl/oxazolidine) | 65.0 (1)° |

Dihedral Angle Analysis of Phenyl and Oxazolidine Rings

The relative orientation of the phenyl group of the carbamoylbenzyl (Cbz) protector and the oxazolidinone ring is a critical conformational feature of this compound. This is defined by the dihedral angle between the plane of the phenyl ring and the plane of the five-membered oxazolidinone ring. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar N-acylated chiral oxazolidinones provides significant insight into the expected conformation. mdpi.com

| Compound Analogue | Dihedral Angle (Phenyl Ring vs. Oxazolidinone Ring) | Reference |

| Analogue 1 | 36.61 (16)° | mdpi.com |

| Analogue 2 | 61.32 (7)° | mdpi.com |

| Analogue 3 | 72.32 (15)° | mdpi.com |

This table presents data from structurally related compounds to infer the likely dihedral angle in this compound.

Intermolecular Interactions (e.g., C-H⋯O Hydrogen Bonding)

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions, with carbon-hydrogen to oxygen (C-H⋯O) hydrogen bonds playing a significant role. These interactions, while weaker than conventional N-H⋯O or O-H⋯O hydrogen bonds, are crucial in dictating the supramolecular assembly in the solid state. researchgate.net

In the crystal lattice of molecules with similar functionalities, C-H donors from the phenyl ring or the methyl group can form hydrogen bonds with the carbonyl oxygen atoms of the oxazolidinone ring or the carbamate group of neighboring molecules. researchgate.netnih.gov These interactions contribute to the formation of specific packing motifs, such as chains or layers. researchgate.net The geometry of these C-H⋯O bonds, including the donor-acceptor distance and the angle, determines their strength and influence on the crystal packing. Analysis of related crystal structures indicates that these interactions are a common feature in stabilizing the crystalline framework of N-acylated compounds. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (D⋯A) | Significance |

| C-H⋯O | Phenyl C-H | Carbonyl Oxygen | ~3.2 - 3.5 Å | Stabilization of crystal packing, formation of supramolecular synthons. |

| C-H⋯O | Methyl C-H | Carbonyl Oxygen | ~3.2 - 3.5 Å | Contribution to the overall lattice energy and crystal stability. |

This table outlines the expected C-H⋯O intermolecular interactions based on analysis of analogous molecular crystals.

Confirmation of Absolute Configuration

The absolute configuration at the chiral center (C4) of this compound is a critical determinant of its biological activity and chemical properties. The confirmation of this configuration is typically achieved through stereoselective synthesis from a starting material of known chirality. For instance, the synthesis of a (4S)-configured oxazolidinone would likely start from an L-amino acid, such as L-alanine, which has a defined (S)-configuration. mdpi.com

Alternatively, the absolute configuration can be unequivocally determined by single-crystal X-ray diffraction analysis, especially when a heavy atom is present in the structure, allowing for the reliable determination of the Flack parameter. mdpi.com In the absence of a heavy atom, the known configuration of the starting material used in the synthesis serves as the basis for assigning the absolute stereochemistry of the final product. Spectroscopic methods, such as the comparison of coupling constants in NMR for diastereomeric derivatives, can also provide indirect evidence for the relative and, by extension, the absolute configuration. bioorg.org

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of the enantiomeric purity of chiral compounds like this compound. researchgate.net This is crucial as the biological and pharmacological activities of enantiomers can differ significantly. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. chromatographytoday.comsigmaaldrich.com

For N-Cbz protected amino acids and related chiral compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. chromatographytoday.com The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for the analysis of this compound would consist of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The enantiomeric excess (% ee) can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Typically a polysaccharide-based phase (e.g., amylose or cellulose derivatives) coated or immobilized on silica (B1680970) gel. chromatographytoday.com |

| Mobile Phase | A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) is commonly used. A representative ratio could be 80:20:0.1 (v/v/v). nih.gov |

| Flow Rate | A typical flow rate would be in the range of 0.5 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where the phenyl group of the Cbz moiety absorbs, typically around 254 nm. |

| Quantification | The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. |

This table provides a summary of typical HPLC conditions for the enantiomeric purity assessment of N-Cbz-protected chiral compounds.

Computational Chemistry Studies on N Cbz 4 Methyl 5 Oxooxazolidine Analogues

Density Functional Theory (DFT) Calculations for Structural Parameters and Thermodynamic Variables

Density Functional Theory (DFT) is a predominant computational method used to predict the geometric and electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. researchgate.net DFT calculations are employed to optimize the molecular geometry, determining key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT is also utilized to calculate thermodynamic variables, which are crucial for understanding the stability and reactivity of different conformers or reaction intermediates. These calculations can determine properties like salvation energies, which reveal how the stability of a molecule changes when moved from a gas phase to a solvent. researchgate.net For example, studies on the synthesis of oxazolidinones have used DFT to calculate the free energy profiles of reaction pathways, helping to elucidate the mechanism of CO2 fixation into the oxazolidinone ring. acs.orgnih.gov

Table 1: Comparison of Selected Experimental and DFT-Calculated Structural Parameters for an Oxazol-5-one Analogue This table is representative of data found in computational studies of similar heterocyclic compounds. dergipark.org.tr

| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Length (Å) | O1–C7 | 1.205 | 1.202 |

| Bond Length (Å) | N1–C6 | 1.393 | 1.399 |

| Bond Length (Å) | N1–C8 | 1.401 | 1.409 |

| Bond Angle (°) | C7–O1–C8 | 108.3 | 108.1 |

| Bond Angle (°) | C6–N1–C8 | 109.5 | 109.3 |

| Dihedral Angle (°) | C4–C5–C6–N1 | 1.1 | 1.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). dergipark.org.trnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For oxazolidinone analogues, FMO analysis helps to understand their reactivity and potential for intramolecular charge transfer. researchgate.net DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. In a computational study of an oxazol-5-one derivative, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the oxazol-5-one ring system, indicating this region is the primary electron acceptor site. dergipark.org.tr The HOMO-LUMO energy gap for this analogue was calculated to be 4.14 eV, providing a measure of its kinetic stability. dergipark.org.tr The dipole moment and HOMO-LUMO gap together can reveal the charge transfer possibilities within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Properties for an Oxazol-5-one Analogue This table is based on findings for related heterocyclic systems and illustrates typical data from FMO analysis. researchgate.netdergipark.org.tr

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.44 |

| HOMO-LUMO Energy Gap (ΔE) | 4.14 |

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MESP) Plots

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of molecules. ku.ac.ke It is plotted onto the electron density surface of a molecule, illustrating the charge distribution and allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions with negative potential (typically colored red) are rich in electrons and are prone to attack by electrophiles, while regions with positive potential (blue) are electron-deficient and attract nucleophiles. nih.gov

MESP analysis is instrumental in understanding noncovalent interactions, which are crucial in biological systems and drug-receptor binding. ku.ac.ke For oxazolidinone analogues, MESP plots can identify the most reactive parts of the molecule. For example, the negative potential is often localized around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic interaction. researchgate.net This information is critical in drug design, as it helps to predict how the molecule will interact with its biological target. mdpi.com The topography of the MESP, including the location and value of potential minima (Vmin), can quantify the electron-rich character of specific regions, like those containing lone pairs. mdpi.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming molecular structures determined through synthesis and for interpreting experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net

For oxazolidinone derivatives, computational conformational analysis combined with NMR studies has been used to determine the preferred three-dimensional structures in solution. rsc.org Theoretical calculations can predict the chemical shifts for different possible conformers, and by comparing these with the experimental NMR data, the most stable conformation can be identified. rsc.org This integrated approach of experimental and computational NMR provides a powerful strategy for detailed structural elucidation of complex molecules like N-Cbz-4-methyl-5-oxooxazolidine analogues. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cbz-4-methyl-5-oxooxazolidine, and how can reaction conditions be optimized to maximize yield and purity?

- Methodology : Utilize multi-step synthesis involving carbamate protection (Cbz group) and cyclization reactions. Key steps include temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., THF or DCM for intermediates). Purification via column chromatography with gradients of ethyl acetate/hexane improves purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .

- Data Consideration : Track yields at each step; discrepancies may arise from competing side reactions (e.g., over-oxidation).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl stretches (~1750 cm⁻¹ for oxazolidinone, ~1680 cm⁻¹ for Cbz carbamate) .

- NMR : Use NMR to confirm methyl groups (δ 1.2–1.5 ppm) and aromatic protons from the Cbz group (δ 7.2–7.4 ppm). NMR verifies the oxazolidinone ring (C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How does the Cbz protecting group influence the stability of this compound under acidic or basic conditions?

- Methodology : Conduct stability assays by exposing the compound to pH-adjusted buffers (e.g., pH 2–12) and analyze degradation via HPLC. The Cbz group is labile under strong acids (e.g., TFA) but stable in mild bases, making it suitable for orthogonal deprotection strategies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving the oxazolidinone ring in this compound?

- Methodology : Employ density functional theory (DFT) calculations to model transition states during nucleophilic attacks. Experimental validation via kinetic studies (e.g., substituent effects on reaction rates) can reveal steric or electronic influences. For example, methyl substitution at C4 may hinder nucleophilic addition at C5 .

- Data Contradiction : Conflicting regioselectivity reports may arise from solvent polarity or catalyst choice. Compare results in polar aprotic (DMF) vs. non-polar solvents (toluene) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial transpeptidases). Validate predictions with in vitro assays (MIC tests for antimicrobial activity). Structural analogs with thiazolidinone cores (e.g., from ) show enhanced binding to hydrophobic pockets .

- Data Consideration : Discrepancies between computational and experimental IC₅₀ values may stem from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodology :

- Comparative Assays : Test compounds under standardized conditions (e.g., fixed inoculum size in antimicrobial assays) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the benzylidene moiety) to isolate contributing factors. For example, fluorinated analogs () may exhibit improved membrane permeability .

- Case Study : Conflicting antifungal results could arise from differences in fungal strain susceptibility or compound solubility in assay media .

Methodological Guidelines

- Synthesis Optimization : Vary catalysts (e.g., Pd/C for hydrogenolysis) and reaction times to balance yield and byproduct formation .

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to predict shelf-life .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) to resolve ambiguities in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.